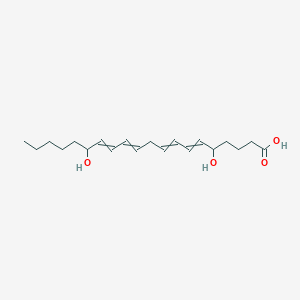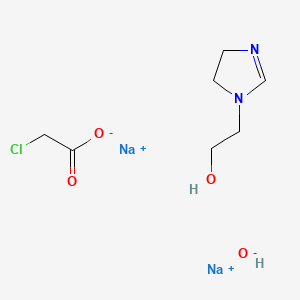![molecular formula C11H20N2O5 B13394644 2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC-DAB(BOC)-OH, also known as N-α-(tert-Butoxycarbonyl)-N-δ-(2-amino-2-carboxyethyl)-L-ornithine, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is widely used in organic synthesis to temporarily mask reactive functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-DAB(BOC)-OH typically involves the protection of the amino group of L-ornithine with a tert-butoxycarbonyl (BOC) group. This can be achieved through the reaction of L-ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of AC-DAB(BOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
AC-DAB(BOC)-OH undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: L-ornithine with a free amino group.
Coupling: Peptides or peptide derivatives with AC-DAB(BOC)-OH incorporated into the sequence.
科学的研究の応用
AC-DAB(BOC)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of AC-DAB(BOC)-OH primarily involves its role as a protecting group in peptide synthesis. The BOC group temporarily masks the amino group, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization or incorporation into peptide chains.
類似化合物との比較
Similar Compounds
N-α-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): Similar to AC-DAB(BOC)-OH but with a different side chain.
N-α-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH): Another amino acid derivative with a BOC protecting group.
Uniqueness
AC-DAB(BOC)-OH is unique due to its specific side chain structure, which includes an additional amino and carboxyl group. This makes it particularly useful in the synthesis of complex peptides and peptide-based compounds, offering more versatility in the design of peptide sequences.
特性
分子式 |
C11H20N2O5 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) |
InChIキー |
ZXOMLJGTABQBQW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
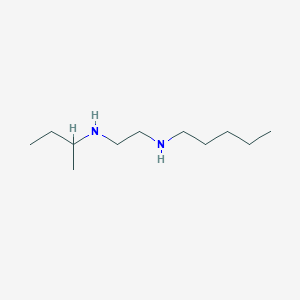
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
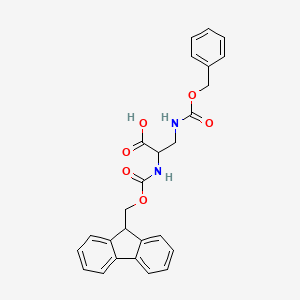
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)
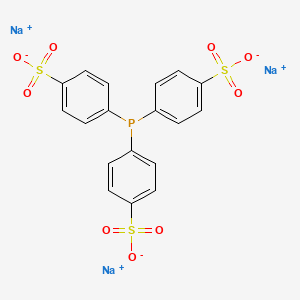

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)
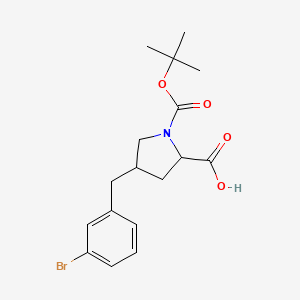
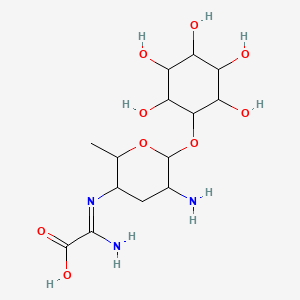
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
